REACTION_CXSMILES
|
[CH-:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li+].[CH3:11]OS(OC)(=O)=O.O>C(OCC)C>[CH3:11][C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1 |f:0.1|
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Name
|
|
Quantity
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9.6 g
|
Type
|
reactant
|
Smiles
|
[CH-]1C=CC2=CC=CC=C12.[Li+]
|
Name
|
|
Quantity
|
9.91 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After the addition
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Type
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CUSTOM
|
Details
|
The organic layer was then separated
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Type
|
WASH
|
Details
|
washed with H2O (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
followed by filtration and solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.68 g | |
YIELD: PERCENTYIELD | 94.7% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |